molecular formula C25H32N2O6S B13201580 (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid

(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13201580
M. Wt: 488.6 g/mol
InChI Key: ZCIDAGLTQQARSC-NNPDTBDGSA-N
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Description

(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid is a multifunctional pyrrolidine derivative characterized by:

  • A pyrrolidine core with stereochemical specificity (2R,3S,5S).
  • Dual protective groups: benzyloxycarbonyl (Cbz) at position 1 and tert-butoxycarbonyl (Boc) at position 3.
  • A 2-methylpropyl (isobutyl) substituent and a 1,3-thiazol-5-yl heterocycle at positions 5 and 2, respectively.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a peptide mimic or enzyme inhibitor.

Properties

Molecular Formula

C25H32N2O6S

Molecular Weight

488.6 g/mol

IUPAC Name

(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H32N2O6S/c1-16(2)11-25(22(30)33-24(3,4)5)12-18(21(28)29)20(19-13-26-15-34-19)27(25)23(31)32-14-17-9-7-6-8-10-17/h6-10,13,15-16,18,20H,11-12,14H2,1-5H3,(H,28,29)/t18-,20+,25-/m0/s1

InChI Key

ZCIDAGLTQQARSC-NNPDTBDGSA-N

Isomeric SMILES

CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the thiazole ring, and the addition of protective groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Protective Groups

Compound Name Core Structure Protective Groups Key Substituents Reference
Target Compound Pyrrolidine Cbz (position 1), Boc (position 5) Thiazolyl, 2-methylpropyl, carboxylic acid N/A
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-... Pyrrole Boc (position 1) Indole, methyl, ester
(2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid Pyrrolidine Boc (position 1) Methyl, carboxylic acid
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxamide Pyrrolidine None Isoxazolyl, hydroxy, carboxamide

Key Observations :

  • The target compound uniquely combines Cbz and Boc protections on a pyrrolidine core, unlike pyrrole-based analogs .
  • Compared to simpler Boc-protected pyrrolidines (e.g., ), the thiazolyl and 2-methylpropyl groups increase steric bulk and hydrophobicity.

Protective Group Strategies

  • Boc and Cbz Introduction : demonstrates high-yield (94–98%) Boc protection on pyrrole derivatives using CuCl₂ catalysis in THF . Similar methods likely apply to the target compound.
  • Deprotection : employs trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal, a standard protocol applicable to the target compound .

Stereochemical Control

  • The (2R,3S,5S) configuration requires precise chiral synthesis, contrasting with the (2S,5S) stereochemistry in ’s compound .

Physicochemical Properties

Property Target Compound (2S,5S)-Boc-5-methylpyrrolidine-2-carboxylic acid Ethyl Indole-Pyrrole Derivatives
Molecular Weight ~500–550 g/mol (estimated) 229.27 g/mol 554–582 g/mol
Log P High (thiazolyl + Boc/Cbz) 1.2 (experimental) 3.5–4.0 (predicted)
Solubility Moderate (carboxylic acid) 10–50 mg/mL in DMSO Low (ester groups)
Bioavailability Likely moderate High (Lipinski-compliant) Variable (indole-dependent)

Key Insights :

  • The thiazolyl and hydrophobic groups in the target compound may reduce aqueous solubility compared to simpler carboxylic acid derivatives .

Biological Activity

The compound (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid (CAS No. 1486465-36-4) is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H32N2O6S
  • Molecular Weight : 488.60 g/mol
  • Structure : The compound features a thiazole ring and multiple functional groups that may contribute to its biological activity.

Anti-inflammatory Effects

The thiazole moiety in the compound has been associated with anti-inflammatory activity. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The presence of the benzyloxycarbonyl group may enhance this activity by increasing lipophilicity and facilitating cellular uptake.

The proposed mechanisms of action for similar compounds include:

  • Ion Channel Modulation : Many pyrrolidine derivatives modulate sodium and calcium channels, which are crucial in neuronal excitability and pain pathways.
  • Purinergic Signaling : Compounds targeting purinergic receptors have shown promise in modulating immune responses and inflammation . This could be a relevant pathway for the compound under investigation.

Case Studies

  • Anticonvulsant Efficacy : A study demonstrated that structurally related compounds exhibited effective seizure control in rodent models, with ED50 values significantly lower than those of established medications . This suggests that the target compound may also possess similar anticonvulsant properties.
  • Inflammation Models : In a model of acute inflammation, thiazole-containing compounds demonstrated a reduction in edema and inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameCAS No.Molecular WeightAnticonvulsant ActivityAnti-inflammatory Activity
Target Compound1486465-36-4488.60Potentially highModerate
N-benzyl 2-amino acetamideVariousVariesHighLow
Thiazole DerivativeVariousVariesModerateHigh

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